

## identifying and interpreting off-target effects of Fasiglifam

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |            |           |
|----------------------|------------|-----------|
| Compound Name:       | Fasiglifam |           |
| Cat. No.:            | B1672068   | Get Quote |

# Technical Support Center: Fasiglifam Off-Target Effects

This technical support center provides researchers, scientists, and drug development professionals with guidance on identifying and interpreting the off-target effects of **Fasiglifam** (TAK-875). **Fasiglifam** is a potent and selective agonist of G protein-coupled receptor 40 (GPR40/FFAR1) that was in development for the treatment of type 2 diabetes.[1][2][3] Its clinical development was halted during Phase III trials due to concerns of drug-induced liver injury (DILI).[4][5][6][7][8] This guide offers troubleshooting advice and frequently asked questions to aid in investigating these adverse effects.

## **Frequently Asked Questions (FAQs)**

Q1: What is the primary mechanism of action of Fasiglifam?

**Fasiglifam** is an ago-allosteric modulator of the free fatty acid receptor 1 (FFAR1), also known as GPR40.[1][3][9] It potentiates glucose-dependent insulin secretion from pancreatic  $\beta$ -cells by acting cooperatively with endogenous free fatty acids.[1][3][9]

Q2: What are the major off-target effects and safety concerns associated with Fasiglifam?

The primary safety concern with **Fasiglifam** is drug-induced liver injury (DILI).[4][5][6][7] This hepatotoxicity is believed to be multifactorial, stemming from several off-target effects including:



- Formation of a reactive acyl glucuronide (AG) metabolite: This metabolite can covalently bind to cellular proteins, leading to cellular stress and injury.[4][10]
- Inhibition of hepatic transporters: **Fasiglifam** and its AG metabolite inhibit multidrug resistance-associated proteins (MRP2, MRP3) and the bile salt export pump (BSEP), which can lead to the accumulation of toxic bile acids and the drug itself in the liver.[4][10]
- Mitochondrial dysfunction: Fasiglifam has been shown to inhibit mitochondrial respiration,
   specifically targeting Complex I and II of the electron transport chain.[4][10]
- Generation of reactive oxygen species (ROS): The mitochondrial dysfunction can lead to increased production of ROS, causing oxidative stress and contributing to hepatocellular injury.[11][12]

Q3: Were the liver safety signals for Fasiglifam observed in preclinical studies?

Yes, hepatotoxicity was observed in preclinical animal studies, specifically in dogs.[5] However, these effects were seen at doses that were not initially predicted to be problematic in humans at therapeutic concentrations.[5]

## **Troubleshooting Guide**

This section provides guidance for specific issues that may arise during in vitro and in vivo experiments investigating the off-target effects of **Fasiglifam**.

# Issue 1: Unexpected cytotoxicity in hepatocyte cultures treated with Fasiglifam.

Possible Cause 1: Formation of reactive metabolites.

- Troubleshooting Step: Co-incubate hepatocytes with inhibitors of glucuronidation (e.g., (-)-borneol) to see if cytotoxicity is reduced. A reduction in cell death would suggest the involvement of the acyl glucuronide metabolite.
- Experimental Protocol: See "Covalent Binding Assay in Hepatocytes" below.

Possible Cause 2: Mitochondrial toxicity.



- Troubleshooting Step: Assess mitochondrial function directly using assays for mitochondrial respiration (e.g., Seahorse XF Analyzer) or by measuring mitochondrial membrane potential.
- Experimental Protocol: See "Mitochondrial Respiration Assay" below.

Possible Cause 3: Inhibition of bile acid transporters.

 Troubleshooting Step: Measure the intracellular accumulation of bile acids in hepatocytes treated with Fasiglifam. Increased intracellular bile acid levels would indicate transporter inhibition.

## Issue 2: Difficulty in replicating in vivo liver injury in rodent models.

Possible Cause: Species differences in metabolism.

Troubleshooting Step: Human and non-rodent species may form the reactive acyl
glucuronide metabolite of Fasiglifam more efficiently than rats.[10] Consider using liver
microsomes or hepatocytes from different species (human, dog, rat) to compare the rates of
metabolite formation. Higher doses may be required in rats to observe significant
hepatotoxicity.[4][10]

## **Quantitative Data Summary**

The following tables summarize key quantitative data related to the off-target effects of **Fasiglifam**.

Table 1: Clinical Trial Liver Enzyme Elevation Data[5]



| Liver Enzyme<br>Elevation        | Fasiglifam<br>Incidence | Placebo Incidence | P-value |
|----------------------------------|-------------------------|-------------------|---------|
| ALT or AST ≥3 x ULN              | 2.1%                    | 0.5%              | < 0.001 |
| ALT or AST ≥10 x<br>ULN          | 0.31%                   | 0.06%             | < 0.001 |
| (ULN = Upper Limit of<br>Normal) |                         |                   |         |

Table 2: In Vitro Inhibition of Hepatic Transporters by **Fasiglifam** and its Acyl Glucuronide (AG) Metabolite[4][10]

| Transporter | Inhibitor     | IC50 (μM)             |
|-------------|---------------|-----------------------|
| MRP2        | Fasiglifam    | Similar potency to AG |
| MRP3        | Fasiglifam-AG | 0.21                  |
| MRP4        | Fasiglifam    | Similar potency to AG |
| BSEP        | Fasiglifam    | Similar potency to AG |

Table 3: Covalent Binding Burden (CVB) in Hepatocytes[4]

| Compound                         | Clinical Dose (mg) | CVB (mg/day) | DILI Risk<br>Threshold (mg/day) |
|----------------------------------|--------------------|--------------|---------------------------------|
| Fasiglifam                       | 50                 | 2.0          | > 1                             |
| Diclofenac (Positive<br>Control) | -                  | 3.8          | > 1                             |
| Troglitazone (Positive Control)  | -                  | 8.9          | > 1                             |

## **Key Experimental Protocols**



### **Covalent Binding Assay in Hepatocytes**

This protocol is adapted from methodologies used to assess the formation of reactive metabolites and their binding to liver proteins.[4]

Objective: To quantify the covalent binding of radiolabeled **Fasiglifam** to hepatocyte proteins.

#### Materials:

- · Cryopreserved human hepatocytes
- Krebs-Henseleit buffer (KHB) supplemented with 12.5 mM HEPES, pH 7.4
- [14C]-labeled Fasiglifam
- Diclofenac (positive control)
- Scintillation counter and cocktail

#### Procedure:

- Thaw and assess the viability of cryopreserved hepatocytes.
- Prepare a cell suspension of 1 x 10<sup>6</sup> viable cells/mL in KHB.
- In triplicate, incubate 1 mL of the cell suspension with 10 μM [14C]-Fasiglifam in glass tubes at 37°C in a humidified incubator with 5% CO2 and constant shaking for 4 hours.
- For non-specific binding controls, spike a separate set of triplicate incubates with [14C]-Fasiglifam after the 4-hour incubation period.
- After incubation, pellet the cells by centrifugation.
- Wash the cell pellets multiple times with a suitable buffer to remove unbound compound.
- Precipitate the protein from the cell lysates.
- Wash the protein pellets extensively to remove any non-covalently bound radioactivity.



- Quantify the radioactivity in the final protein pellets using a scintillation counter.
- Calculate the covalent binding in pmol equivalents/mg protein and the covalent binding burden (CVB) in mg/day.

## **Mitochondrial Respiration Assay**

This protocol is based on methods to assess the effect of **Fasiglifam** on mitochondrial function. [4]

Objective: To measure the effect of **Fasiglifam** on oxygen consumption rates in isolated liver mitochondria.

#### Materials:

- Freshly isolated rat liver mitochondria
- · Respiration buffer
- Substrates for Complex I (e.g., glutamate/malate) and Complex II (e.g., succinate)
- ADP
- Fasiglifam
- Oxygen consumption measurement system (e.g., Strathkelvin Respirometer)

#### Procedure:

- Isolate mitochondria from fresh rat liver tissue.
- Add a known amount of isolated mitochondria (e.g., 1.5 mg/mL) to the respiration chamber containing respiration buffer.
- Sequentially add Fasiglifam at various concentrations (e.g., 3–100 μM).
- Add the substrate for either Complex I (e.g., 12.5 mM glutamate/malate) or Complex II (e.g., 25 mM succinate) to initiate State IV respiration (ADP-independent).



- Add a saturating concentration of ADP (e.g., 2.5 mM) to initiate State III respiration (maximal, ADP-dependent).
- Measure the rate of oxygen consumption during both State IV and State III respiration.
- Calculate the Respiratory Control Ratio (RCR), which is the ratio of State III to State IV respiration, as an indicator of mitochondrial coupling and health.

## **Visualizations**



Click to download full resolution via product page

Caption: On-target signaling pathway of **Fasiglifam** in pancreatic  $\beta$ -cells.





Click to download full resolution via product page

Caption: Proposed mechanisms of Fasiglifam-induced hepatotoxicity.





Click to download full resolution via product page

Caption: Experimental workflow for the Covalent Binding Assay.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. go.drugbank.com [go.drugbank.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. A Novel Antidiabetic Drug, Fasiglifam/TAK-875, Acts as an Ago-Allosteric Modulator of FFAR1 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. diabetesjournals.org [diabetesjournals.org]
- 6. Liver Safety of Fasiglifam (TAK-875) in Patients with Type 2 Diabetes: Review of the Global Clinical Trial Experience PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Takeda ends development of diabetes drug fasiglifam due to concerns about liver safety -- PACE-CME [pace-cme.org]
- 8. pmlive.com [pmlive.com]
- 9. A Novel Antidiabetic Drug, Fasiglifam/TAK-875, Acts as an Ago-Allosteric Modulator of FFAR1 | PLOS One [journals.plos.org]
- 10. Fasiglifam (TAK-875): Mechanistic Investigation and Retrospective Identification of Hazards for Drug Induced Liver Injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Fasiglifam (TAK-875), a G Protein-Coupled Receptor 40 (GPR40) Agonist, May Induce Hepatotoxicity through Reactive Oxygen Species Generation in a GPR40-Dependent Manner PMC [pmc.ncbi.nlm.nih.gov]



- 12. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [identifying and interpreting off-target effects of Fasiglifam]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1672068#identifying-and-interpreting-off-target-effects-of-fasiglifam]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

#### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com